molecular formula C17H17ClN2O4S B2984672 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921998-65-4

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2984672
CAS No.: 921998-65-4
M. Wt: 380.84
InChI Key: GJGNGYFHEDRFHF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . It also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry and have a broad range of biological activities .


Molecular Structure Analysis

The molecule contains a benzenesulfonamide group attached to a tetrahydrobenzo[b][1,4]oxazepin ring. The presence of these groups could influence the molecule’s three-dimensional structure and its interactions with biological targets .


Chemical Reactions Analysis

The benzenesulfonamide group in the molecule could potentially undergo a variety of chemical reactions, such as hydrolysis, substitution, or condensation reactions. The tetrahydrobenzo[b][1,4]oxazepin ring might also undergo reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence of the benzenesulfonamide and tetrahydrobenzo[b][1,4]oxazepin groups .

Scientific Research Applications

Environmental Impact and Detection

Research has explored the occurrence and detection of benzenesulfonamide derivatives in the environment, highlighting their ubiquity due to industrial and household applications. A study developed a method for determining benzothiazole, benzotriazole, and benzenesulfonamide derivatives in particulate matter of outdoor air samples, reflecting on human exposure assessment and health risk characterization via ambient inhalation for different subpopulation groups (Maceira, Marcé, & Borrull, 2018).

Therapeutic and Biological Activity

Benzenesulfonamide derivatives are also significant in medicinal chemistry, showing various biological activities. One study synthesized new Schiff bases of Sulfa drugs and their metal complexes, examining their antimicrobial activities and enzyme inhibitor effects, which could guide the development of new pharmaceuticals (Alyar et al., 2018). Another research found that certain sulfonamide derivatives show potential as carbonic anhydrase inhibitors, suggesting implications for therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Photodynamic Therapy

In the field of photodynamic therapy, a study highlighted the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield. This suggests its potential for cancer treatment due to favorable photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Remediation

Additionally, methods for the extraction and determination of benzenesulfonamide compounds from environmental samples have been developed, addressing the need for monitoring and mitigating the presence of such compounds in the environment (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzenesulfonamides often act as inhibitors of enzymes, while the tetrahydrobenzo[b][1,4]oxazepin ring might interact with different biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its structure for better activity or selectivity, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-17(2)10-24-15-9-12(6-7-14(15)19-16(17)21)20-25(22,23)13-5-3-4-11(18)8-13/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGNGYFHEDRFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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